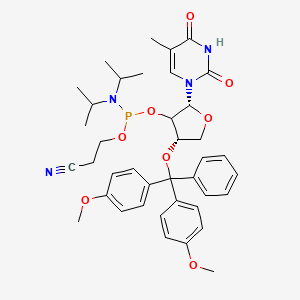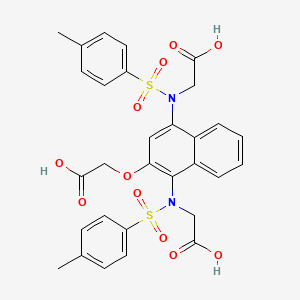
DMTr-TNA-5MeU-amidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMTr-TNA-5MeU-amidite: is a phosphoramidite monomer used in the synthesis of oligonucleotides. It is a derivative of uridine and is commonly employed in the field of nucleic acid chemistry for the assembly of oligoribonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMTr-TNA-5MeU-amidite involves the protection of the hydroxyl groups of uridine, followed by the introduction of the phosphoramidite group. The typical synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using dimethoxytrityl (DMTr) chloride.
Introduction of Phosphoramidite Group: The protected uridine is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to introduce the phosphoramidite group
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the protection and phosphoramidite introduction reactions.
Purification: The product is purified using chromatography techniques to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions: DMTr-TNA-5MeU-amidite undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The DMTr group can be removed under acidic conditions to expose the hydroxyl group for further reactions
Common Reagents and Conditions:
Oxidation: Iodine in the presence of water and pyridine is commonly used for the oxidation of the phosphoramidite group.
Substitution: Trichloroacetic acid in dichloromethane is used to remove the DMTr group
Major Products:
Oxidation: The major product is the corresponding phosphate derivative.
Substitution: The major product is the deprotected uridine derivative
Scientific Research Applications
DMTr-TNA-5MeU-amidite has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: It is employed in the study of nucleic acid interactions and the development of nucleic acid-based probes.
Medicine: It is used in the development of therapeutic oligonucleotides for the treatment of genetic disorders.
Industry: It is utilized in the production of diagnostic oligonucleotides for various industrial applications
Mechanism of Action
The mechanism of action of DMTr-TNA-5MeU-amidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to form a stable phosphate linkage, resulting in the elongation of the oligonucleotide chain .
Comparison with Similar Compounds
DMTr-TNA-C(Bz)-amidite: A similar phosphoramidite monomer used in the synthesis of oligonucleotides.
DMTr-TNA-G(iBu)-amidite: Another phosphoramidite monomer used for oligonucleotide synthesis
Uniqueness: DMTr-TNA-5MeU-amidite is unique due to its specific uridine base, which provides distinct properties and reactivity compared to other phosphoramidite monomers. Its use in the synthesis of modified oligonucleotides makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C39H47N4O8P |
|---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
3-[[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47N4O8P/c1-26(2)43(27(3)4)52(49-23-11-22-40)51-35-34(25-48-37(35)42-24-28(5)36(44)41-38(42)45)50-39(29-12-9-8-10-13-29,30-14-18-32(46-6)19-15-30)31-16-20-33(47-7)21-17-31/h8-10,12-21,24,26-27,34-35,37H,11,23,25H2,1-7H3,(H,41,44,45)/t34-,35?,37+,52?/m0/s1 |
InChI Key |
CEPXSVFEFKTSLF-CZEFHYMUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C([C@H](CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)


methyl phosphate](/img/structure/B12386520.png)








